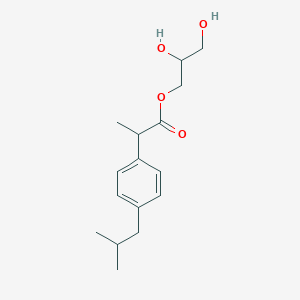

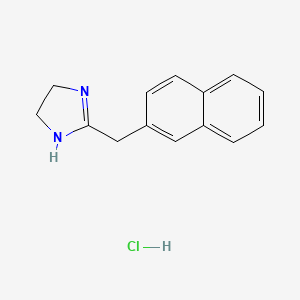

Cyproheptadine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

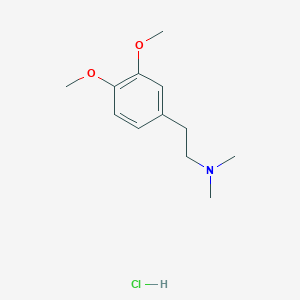

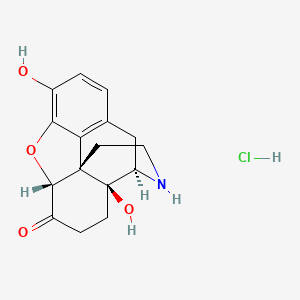

Cyproheptadine, sold under the brand name Periactin among others, is a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties . It is used primarily to treat allergic symptoms, though it is also notable for its use in appetite stimulation and its off-label use in the treatment of serotonin syndrome .

Synthesis Analysis

The synthesis of N-oxides of pyridines and related compounds involves the oxidation of tertiary nitrogen compounds to N-oxides. Sodium percarbonate is an ideal and efficient oxygen source for this oxidation, yielding excellent results in the presence of various rhenium-based catalysts under mild reaction conditions . Cyproheptadine undergoes hydroxylation of the aromatic ring, then glucuronidation, N-demethylation, and heterocyclic ring oxidation .Molecular Structure Analysis

The empirical formula of the anhydrous salt is C21H21N-HCl. The sesquihydrate form of the drug has a molecular weight of 350.89 g/mol .Chemical Reactions Analysis

Cyproheptadine has been described for the determination in pure form and in pharmaceutical formulations. The developed methods involved formation of colored chloroform extractable ion-pair complexes of the Cyproheptadine with triphenyl methane dyes .Physical And Chemical Properties Analysis

The empirical formula of the anhydrous salt is C21H21N-HCl. The sesquihydrate form of the drug has a molecular weight of 350.89 g/mol .Applications De Recherche Scientifique

Analytical Chemistry and Pharmacopeia Standards

- A study by Li, Ahuja, and Watkins (2003) in the Journal of Pharmaceutical and Biomedical Analysis identified Cyproheptadine N-Oxide as a genuine degradate in a chromatography test for Cyproheptadine HCl tablets. This finding is significant for pharmaceutical quality control and standards (Li, Ahuja, & Watkins, 2003).

Metabolism and Pharmacokinetics

- Research on the physiological disposition and urinary metabolites of Cyproheptadine in animals (dog, rat, cat) by Hucker et al. (1974) in Drug Metabolism and Disposition reported Cyproheptadine N-Oxide as a major metabolite. This study provides insights into the metabolic pathways and excretion of Cyproheptadine in different species (Hucker, Balletto, Stauffer, Zacchei, & Arison, 1974).

- Porter et al. (1975), also in Drug Metabolism and Disposition, investigated human metabolism of Cyproheptadine, revealing various metabolic processes including heterocyclic ring oxidation leading to Cyproheptadine N-Oxide. This study underscores the importance of understanding drug metabolism in humans for effective drug design and therapy (Porter, Arison, Gruber, Titus, & Vandenheuvel, 1975).

Clinical Applications and Treatment Efficacy

- Weiss et al. (1995) in the British Journal of Psychiatry discussed Cyproheptadine's efficacy in treating neuroleptic-induced akathisia. While this study specifically focuses on Cyproheptadine, its findings might offer insights into potential clinical applications of Cyproheptadine N-Oxide, given their chemical similarity (Weiss, Aizenberg, Hermesh, Zemishlany, Munitz, Radwan, & Weizman, 1995).

Detection and Analysis Techniques

- A 2020 study by Li et al. in Frontiers in Chemistry developed a sensitive immunochromatographic assay using quantum dot nanobeads for the detection of Cyproheptadine hydrochloride in food. This technology could potentially be adapted for detecting Cyproheptadine N-Oxide in various samples, highlighting advancements in analytical methods (Li, Yang, Liu, Wu, Wang, Dong, Zhang, Vasylieva, Hammock, & Zhang, 2020).

Mécanisme D'action

Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine’s ability to stimulate the appetite .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAORTASLOWFGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyproheptadine N-Oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)

![5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179455.png)

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)

![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)

![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)